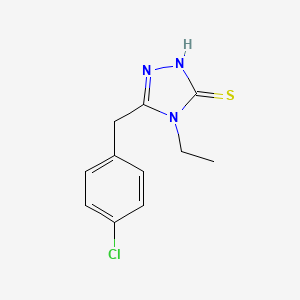

5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by a thiol (-SH) group at position 3, an ethyl substituent at position 4, and a 4-chlorobenzyl group at position 5. The 1,2,4-triazole scaffold is widely studied for its diverse pharmacological activities, including enzyme inhibition, antimicrobial, and anticoccidial properties .

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c1-2-15-10(13-14-11(15)16)7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQJBBXIVRRAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396012 | |

| Record name | 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31405-23-9 | |

| Record name | 5-[(4-Chlorophenyl)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31405-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Hydrazinecarbothioamide Intermediate

- Starting from appropriate substituted anilines or benzyl halides, the initial step involves reaction with hydrazine hydrate and carbon disulfide to form hydrazinecarbothioamide intermediates.

- For example, 4-chlorobenzyl chloride can be reacted with hydrazine derivatives to yield N-(4-chlorobenzyl)hydrazinecarbothioamide.

- This intermediate is crucial for subsequent cyclization to the triazole ring.

Cyclization to 1,2,4-Triazole-3-thiol Core

- The hydrazinecarbothioamide intermediate undergoes cyclization under basic or acidic conditions, often in the presence of acylating agents such as benzoyl chloride or equivalents.

- The cyclization forms the 1,2,4-triazole ring with a thiol group at position 3.

- Reaction conditions typically involve reflux in ethanol or polar aprotic solvents, with pH carefully controlled to favor ring closure.

S-Alkylation to Introduce 4-Chlorobenzyl Group

- The thiol group at position 3 is alkylated with 4-chlorobenzyl halides (e.g., 4-chlorobenzyl chloride or bromide).

- Base selection is critical: cesium carbonate or sodium hydroxide are commonly used to deprotonate the thiol, enhancing nucleophilicity.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the alkylation reaction.

- Temperature is controlled (often reflux at 80–100°C) to optimize yield while minimizing side reactions.

Introduction of the Ethyl Group at Position 4

- The ethyl substituent at position 4 can be introduced either during the cyclization step by using ethyl-substituted precursors or via alkylation post-cyclization.

- Alkylation with ethyl halides (e.g., ethyl iodide) in the presence of a base and polar aprotic solvents is a common method.

- Careful optimization of stoichiometry and reaction time ensures selective ethylation without over-alkylation.

Representative Synthetic Route Example

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of hydrazinecarbothioamide | 4-chlorobenzyl chloride + hydrazine hydrate + CS2, reflux in ethanol | N-(4-chlorobenzyl)hydrazinecarbothioamide intermediate |

| 2 | Cyclization to triazole-thiol | Intermediate + acylating agent (e.g., benzoyl chloride), base (NaOH), reflux | 4-ethyl-4H-1,2,4-triazole-3-thiol core |

| 3 | S-Alkylation | Triazole-thiol + 4-chlorobenzyl chloride, cesium carbonate, DMF, reflux | This compound |

| 4 | Purification | Recrystallization from ethanol or chromatographic methods | Pure target compound |

Optimization and Analytical Considerations

- Base choice: Cesium carbonate is preferred for efficient thiol deprotonation and high alkylation yields.

- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions.

- Temperature: Reflux conditions (80–100°C) balance reaction kinetics and product stability.

- Purification: Recrystallization and chromatography ensure high purity.

- Characterization: FT-IR, NMR (¹H and ¹³C), and elemental analysis confirm structure and purity.

Research Findings and Notes

- The thiol-thione tautomerism in the triazole ring can influence reactivity and spectral properties; IR and NMR analyses are used to distinguish these forms.

- Schiff base derivatives of related triazole-thiol compounds have been synthesized by condensation with aldehydes, indicating potential for further functionalization.

- Biological activity studies suggest that substituent variations on the benzyl ring (e.g., 4-chloro vs. 4-methoxy) affect antimicrobial properties, underscoring the importance of precise synthetic control.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Condition | Notes |

|---|---|---|

| Base for S-alkylation | Cesium carbonate | Enhances thiolate nucleophilicity |

| Solvent | DMF or DMSO | Polar aprotic solvents stabilize intermediates |

| Temperature | 80–100°C (reflux) | Balances reaction rate and decomposition |

| Alkylating agent | 4-chlorobenzyl chloride | Introduces benzyl substituent at thiol |

| Ethylation method | Alkylation with ethyl iodide or ethyl-substituted precursor | Controls position 4 substitution |

| Purification | Recrystallization, chromatography | Ensures product purity |

| Characterization | FT-IR, ¹H/¹³C NMR, elemental analysis | Confirms structure and tautomeric form |

This comprehensive overview synthesizes diverse research insights into the preparation of this compound, emphasizing synthetic routes, reaction conditions, and optimization strategies for high-yield, high-purity production. The methods are consistent with established protocols for related triazole-thiol compounds and adaptable for industrial or laboratory scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the chlorobenzyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Chlorophenyl vs. Chlorobenzyl Substituents

- 5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (Yucasin): This analog inhibits YUC flavin monooxygenases, critical for auxin biosynthesis in plants. The direct attachment of the 4-chlorophenyl group (vs. benzyl in the target compound) may reduce steric hindrance, enhancing enzyme interaction .

- 5-(4-Chlorobenzyl) derivatives : The benzyl group introduces a methylene (-CH2-) spacer, increasing molecular flexibility. This could modulate binding kinetics in enzyme pockets compared to rigid phenyl analogs .

Ethyl vs. Methyl/Alkyl Groups

- Ethyl substituents, as in the target compound, may enhance hydrophobic interactions in biological targets .

- 4-Allyl/Diethylamino analogs: Compounds like 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit improved solubility in organic solvents due to electron-donating amino groups, contrasting with the electron-withdrawing chloro group in the target compound .

Enzyme Inhibition

- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) : Inhibits YUC enzymes with IC50 values in the micromolar range. The ethyl group in the target compound may enhance binding affinity through hydrophobic interactions .

- Cholinesterase Inhibitors : Triazole-thiols with bromofuran or thiophene substituents (e.g., 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol) show IC50 values of 1.63–17.68 nM for AChE. The chlorobenzyl group in the target compound may similarly enhance activity via π-π stacking .

Antimicrobial and Anticoccidial Activity

- 4,5-Diphenyl-1,2,4-triazole-3-thiol : Exhibits anticoccidial activity by inhibiting α-glucosidase, with efficacy comparable to toltrazuril. The chlorobenzyl group in the target compound could enhance parasite membrane penetration .

- 6-Chloropyridin-3-yl methyl derivatives : Demonstrate antibacterial activity against Gram-positive strains. The ethyl and chlorobenzyl groups in the target compound may broaden the spectrum of activity .

Physicochemical Properties

- Stability : Thiol-thione tautomerism is common in triazole-3-thiols. The thione form is thermodynamically favored (ΔG ≈ 9–12 kcal/mol), but the thiol form is critical for biological activity (e.g., Yucasin) .

Biological Activity

5-(4-Chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-thiol

- CAS Number : 31405-23-9

- Molecular Formula : C₁₁H₁₂ClN₃S

- Molecular Weight : 241.75 g/mol

The compound features a triazole ring, which is known for its biological significance, particularly in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of 4-chlorobenzyl chloride with ethyl 1H-1,2,4-triazole-3-thiol under specific conditions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human melanoma (IGR39) | 15.6 |

| Triple-negative breast cancer (MDA-MB-231) | 12.3 |

| Pancreatic carcinoma (Panc-1) | 18.9 |

The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has shown promising results in inhibiting lipoxygenase (LOX) activity, which is crucial in the inflammatory response:

| Compound | LOX Inhibition IC50 (µM) |

|---|---|

| 5-(4-Chlorobenzyl)-Triazole | 11.5 |

| Reference Compound | 10.0 |

These findings suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been tested for antimicrobial activity against various pathogens. The results indicate moderate activity against Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Pseudomonas aeruginosa | 12 |

This antimicrobial effect positions the compound as a potential candidate for further development in treating bacterial infections .

Case Studies and Research Findings

A notable study conducted by researchers synthesized various derivatives of triazole-thiol compounds and evaluated their biological activities. The study found that modifications to the triazole ring structure significantly affected their anticancer efficacy and selectivity towards cancer cells .

Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives, revealing that the presence of electron-withdrawing groups like chlorine enhances their biological activity. This insight is critical for designing more potent analogs .

Q & A

Q. What are the optimal synthetic routes for 5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate electrophiles. A general protocol involves reacting 4-chlorobenzyl chloride with ethyl-substituted hydrazine precursors under basic conditions, followed by cyclization in the presence of thiourea or carbon disulfide. Key steps include:

- Heterogeneous catalysis : Using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency at 70–80°C .

- Alkylation and Mannich reactions : To introduce substituents at the triazole ring’s sulfur or nitrogen positions .

- Purification : Recrystallization in aqueous acetic acid improves yield and purity .

Q. How can structural characterization be systematically performed for this compound?

A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent environments (e.g., 4-chlorobenzyl protons appear as doublets in δ 7.2–7.4 ppm, ethyl groups as quartets near δ 1.2–1.5 ppm) .

- IR : Confirm thiol (-SH) stretches at ~2500 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- Elemental analysis : Validate empirical formulas (e.g., C₁₁H₁₁ClN₃S) with <0.3% deviation .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazole-thiones .

Q. What are the critical factors affecting compound stability during storage?

- Temperature : Store at –20°C for long-term stability (1–2 years); short-term storage at –4°C is acceptable .

- Moisture sensitivity : Use desiccants to prevent hydrolysis of the thiol group.

- Light exposure : Amber glass vials mitigate photodegradation of the chlorobenzyl moiety .

Advanced Research Questions

Q. How can conflicting spectral data for triazole-thiol derivatives be resolved?

Contradictions in NMR or IR spectra often arise from tautomerism (thiol ↔ thione) or polymorphism. Strategies include:

- Variable-temperature NMR : Monitor tautomeric equilibria; thiol-thione interconversion may show dynamic broadening .

- Computational modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes .

- Co-crystallization studies : Stabilize specific tautomers using hydrogen-bond donors (e.g., carboxylic acids) .

Q. What methodologies are effective for predicting and validating pharmacological activity?

- In silico screening : Use PASS Online to predict antimicrobial or anticancer activity based on structural analogs .

- In vitro assays :

- Antifungal studies : Test against Candida spp. via broth microdilution (MIC values <50 µg/mL suggest potency) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HeLa) to assess selectivity .

- SAR analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends .

Q. How can reaction mechanisms for triazole-thiol alkylation be elucidated?

- Kinetic studies : Monitor reaction progress via HPLC to determine rate laws and intermediate formation .

- Isotopic labeling : Use deuterated alkylating agents (e.g., CD₃I) to track regioselectivity in S- vs. N-alkylation .

- DFT calculations : Map energy profiles for competing pathways (e.g., SN2 vs. radical mechanisms) .

Data Contradictions and Resolution

- Synthetic yields : Discrepancies in yields (e.g., 60–85%) may stem from solvent purity or catalyst activation. Reproduce protocols with rigorously dried PEG-400 .

- Bioactivity variability : Inconsistent MIC values across studies could reflect strain-specific resistance or assay conditions. Standardize protocols using CLSI guidelines .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Bleaching Earth Clay (10%) | |

| Solvent | PEG-400 | |

| Temperature | 70–80°C | |

| Reaction Time | 1–2 hours |

Q. Table 2. Pharmacological Screening Results

| Derivative | Bioactivity (MIC, µg/mL) | Cell Line | Reference |

|---|---|---|---|

| 4-Chlorobenzyl | 12.5 (Antifungal) | C. albicans | |

| 4-Ethyl analog | IC₅₀ = 8.2 µM (Cytotoxicity) | HeLa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.